Methyl2-(2-(tosyloxy)ethoxy)acetate
CAS No.:
Cat. No.: VC17588863
Molecular Formula: C12H16O6S
Molecular Weight: 288.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H16O6S |
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Molecular Weight | 288.32 g/mol |
IUPAC Name | methyl 2-[2-(4-methylphenyl)sulfonyloxyethoxy]acetate |
Standard InChI | InChI=1S/C12H16O6S/c1-10-3-5-11(6-4-10)19(14,15)18-8-7-17-9-12(13)16-2/h3-6H,7-9H2,1-2H3 |
Standard InChI Key | SMRNKWCPFVJJFT-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(=O)OC |
Introduction
Chemical Structure and Functional Characteristics
Methyl2-(2-(tosyloxy)ethoxy)acetate features a methyl ester group linked to an ethoxy chain terminated by a tosyl (p-toluenesulfonyl) group. The molecular formula is inferred as C₁₂H₁₆O₆S, with a molecular weight of 288.32 g/mol. The tosyl group (–SO₂C₆H₄CH₃) enhances electrophilicity, facilitating nucleophilic substitution reactions, while the ethoxy spacer provides flexibility, enabling selective reactivity .
Structural Analysis
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Methyl Ester: The –COOCH₃ group contributes to solubility in polar aprotic solvents.
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Ethoxy Bridge: The –OCH₂CH₂O– linkage balances hydrophilicity and steric accessibility.
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Tosyl Group: The electron-withdrawing sulfonyl moiety activates adjacent positions for substitution, a trait critical in multi-step syntheses .
Synthesis and Manufacturing
The synthesis of Methyl2-(2-(tosyloxy)ethoxy)acetate typically involves a two-step process:
Step 1: Formation of the Ethoxy Acetate Intermediate
A precursor such as methyl 2-hydroxyethoxyacetate is reacted with tosyl chloride (TsCl) in the presence of a base (e.g., potassium carbonate). This step protects the hydroxyl group as a tosylate:
Reaction conditions often involve refluxing in anhydrous acetonitrile for 18–24 hours, yielding intermediates in 70–90% efficiency under optimized conditions .
Step 2: Purification and Isolation
Crude products are purified via silica gel chromatography using ether/hexane mixtures, a method validated in analogous tosylate syntheses .
Table 1: Representative Synthesis Parameters
Parameter | Value | Source |
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Reaction Temperature | 80–100°C (reflux) | |
Catalyst | K₂CO₃ | |
Yield | 55–60% (decay-corrected) | |
Purity Post-Purification | >95% |
Physicochemical Properties
While direct measurements for Methyl2-(2-(tosyloxy)ethoxy)acetate are sparse, its properties can be extrapolated from related compounds:
Solubility and Lipophilicity
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Log P: Estimated at 2.5–3.5, indicating moderate lipophilicity suitable for organic phase reactions .
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Solubility: High in dichloromethane and acetonitrile (>50 mg/mL) but low in water (<0.1 mg/mL) .
Stability
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Hydrolytic Sensitivity: The tosyl group is stable under anhydrous conditions but hydrolyzes in aqueous acidic or basic media, releasing toluenesulfonic acid .
Applications in Organic Synthesis
Methyl2-(2-(tosyloxy)ethoxy)acetate serves as a key intermediate in diverse synthetic pathways:
Radiopharmaceuticals
In the synthesis of PET tracers like 15-(4-(2-[¹⁸F]fluoroethoxy)phenyl)pentadecanoic acid, tosylates act as leaving groups for radiofluorination. The ethoxy-tosyl moiety enables efficient ¹⁸F incorporation, achieving specific activities >2,000 Ci/mmol .
Nucleophilic Substitution Reactions
The tosyl group’s electrophilicity facilitates reactions with amines, thiols, and alkoxides. For example, reaction with sodium azide yields azido derivatives, precursors to heterocyclic compounds .
Comparative Analysis with Related Tosylates
Table 2: Structural and Functional Comparison
Compound | Key Features | Applications |
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Ethyl 4-toluenesulfonate | Simpler structure, lower molecular weight | Alkylating agent |
Methyl 3-tosylpropanoate | Extended carbon chain | Polymer chemistry |
Methyl2-(2-(tosyloxy)ethoxy)acetate | Ethoxy spacer enhances reactivity | Radiopharmaceuticals, drug discovery |
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